molecular formula C22H29N3O5S2 B11343811 1-[(3-methylbenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide

Cat. No.: B11343811
M. Wt: 479.6 g/mol
InChI Key: HYCQXKLPMDKDRR-UHFFFAOYSA-N
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Description

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, sulfonamide groups, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine with methanesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with 3-methylphenylmethanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in multiple fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C22H29N3O5S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H29N3O5S2/c1-17-6-4-7-18(14-17)16-32(29,30)25-12-10-19(11-13-25)22(26)23-20-8-5-9-21(15-20)24(2)31(3,27)28/h4-9,14-15,19H,10-13,16H2,1-3H3,(H,23,26)

InChI Key

HYCQXKLPMDKDRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C

Origin of Product

United States

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